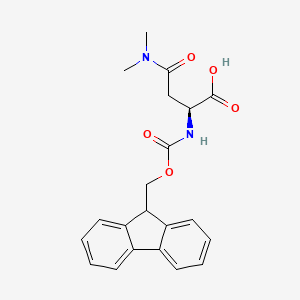

Fmoc-Asp(NMe2)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Fmoc-Asp(NMe2)-OH” is a compound with the molecular formula C21H22N2O5 . It is also known as N-(fluorenylmethoxycarbonyl)-N4,N4-dimethyl-L-asparagine . The compound has a molecular weight of 382.4 g/mol .

Synthesis Analysis

The synthesis of “this compound” involves the use of cyanosulfurylides to mask carboxylic acids by a stable C–C bond . This approach addresses the longstanding challenge of peptide synthesis . The cyanosulfurylides are exceptionally stable to all common manipulations and impart improved solubility during synthesis . Deprotection is readily and rapidly achieved under aqueous conditions with electrophilic halogenating agents via a highly selective C–C bond cleavage reaction .

Molecular Structure Analysis

The IUPAC name for “this compound” is (2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid . The InChI representation is InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 . The Canonical SMILES representation is CN©C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically associated with peptide synthesis . One of the challenges in peptide synthesis is the formation of aspartimide, which can lead to low yields and costly purification . The use of “this compound” in peptide synthesis can help prevent aspartimide formation .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 382.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 7 .

科学的研究の応用

骨組織工学のためのハイドロゲル形成

自己組織化とアミロイド線維

独自のマイクロ/ナノ構造

- Fmoc保護脂肪族アミノ酸: これらのアミノ酸は、マイクロ/ナノ構造の設計のための新しい足場として役立ちます。 環境パラメータを制御することにより、研究者はFmoc保護アミノ酸の自己組織化挙動を調整できます .

作用機序

Target of Action

Fmoc-Asp(NMe2)-OH, also known as Fmoc-N,N-dimethyl-L-Asparagine, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antibodies to which the drug is conjugated. These antibodies are designed to bind to specific antigens on the surface of cancer cells, allowing the drug to be delivered directly to the target cells .

Mode of Action

The compound acts as a cleavable linker in the structure of ADCs . It connects the antibody to the cytotoxic drug and is designed to be stable in the bloodstream but to release the drug once inside the target cell . This selective release mechanism minimizes the impact on healthy cells and maximizes the drug’s effect on cancer cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are closely tied to those of the ADCs in which it is used. As a part of an ADC, the compound would be expected to have a similar absorption, distribution, metabolism, and excretion (ADME) profile to that of the ADC. The specific adme properties would depend on the characteristics of the individual adc, including the nature of the antibody and the drug .

Result of Action

The primary result of the action of this compound is the delivery of a cytotoxic drug to cancer cells, leading to their destruction . By acting as a linker in an ADC, the compound enables the selective delivery of the drug, minimizing damage to healthy cells and maximizing the impact on the target cells .

Action Environment

The action of this compound is influenced by the biological environment in which it operates. Factors such as pH and the presence of specific enzymes can affect the stability of the compound and its ability to release the drug . Additionally, the compound’s action can be influenced by the characteristics of the target cells, including the expression of the target antigen and the internal environment of the cell .

将来の方向性

Future research on “Fmoc-Asp(NMe2)-OH” and similar compounds could focus on further improving the efficiency and versatility of peptide synthesis . This could involve the development of new protecting group strategies, the optimization of reaction conditions, and the exploration of new applications in drug discovery and other areas .

生化学分析

Biochemical Properties

Fmoc-N,N-dimethyl-L-Asparagine plays a significant role in biochemical reactions. It possesses eminent self-assembly features, which are crucial for its interactions with various biomolecules

Molecular Mechanism

The molecular mechanism of Fmoc-N,N-dimethyl-L-Asparagine is primarily based on its self-assembly features. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This self-assembly can result in various structures that can interact with biomolecules, potentially influencing enzyme activity and gene expression .

特性

IUPAC Name |

(2S)-4-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKRBLOYXZGVTI-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138585-02-1 |

Source

|

| Record name | (2S)-3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2406067.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2406068.png)

![2-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2406071.png)

![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)